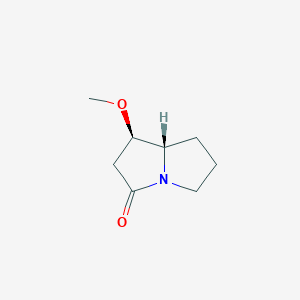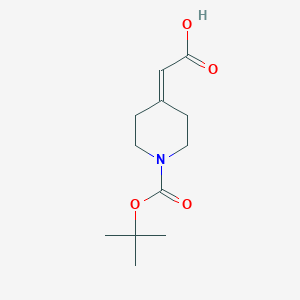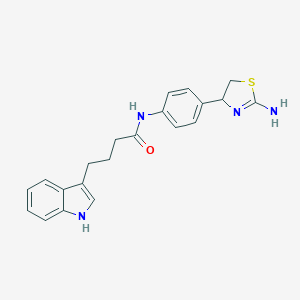
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AG-490 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been of great interest in recent years due to their ability to regulate immune and inflammatory responses.
Wirkmechanismus
AG-490 is a N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitor that works by blocking the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes are involved in the signaling pathways of cytokines and growth factors. By inhibiting N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide activity, AG-490 can regulate immune and inflammatory responses.
Biochemische Und Physiologische Effekte
AG-490 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide1, N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide2, and N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide3 enzymes. It has also been shown to inhibit the phosphorylation of STAT3, a downstream target of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. In addition, AG-490 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
AG-490 has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action is well understood. However, AG-490 has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its use in vivo can be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on AG-490. One area of interest is the development of more potent and selective N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitors. Another area of interest is the study of AG-490 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, the use of AG-490 as a tool for studying N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide-STAT signaling pathways in various cell types is an area of ongoing research.
Synthesemethoden
AG-490 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with 2-aminothiazole to form 4-(2-amino-4,5-dihydro-4-thiazolyl)aniline. This intermediate is then reacted with 1H-indole-3-butanoyl chloride to form AG-490.
Wissenschaftliche Forschungsanwendungen
AG-490 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
161806-43-5 |
|---|---|
Produktname |
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide |
Molekularformel |
C21H22N4OS |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C21H22N4OS/c22-21-25-19(13-27-21)14-8-10-16(11-9-14)24-20(26)7-3-4-15-12-23-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,19,23H,3-4,7,13H2,(H2,22,25)(H,24,26) |
InChI-Schlüssel |
LDBRTKUVBPJCHD-UHFFFAOYSA-N |
SMILES |
C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Synonyme |
N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)bu tanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



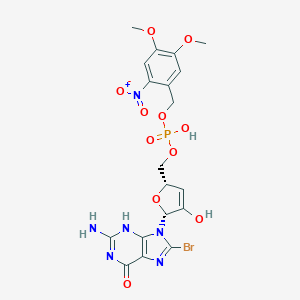
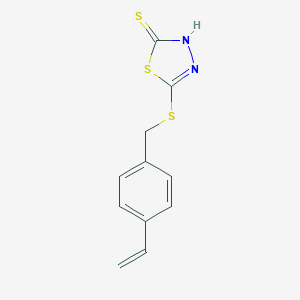
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
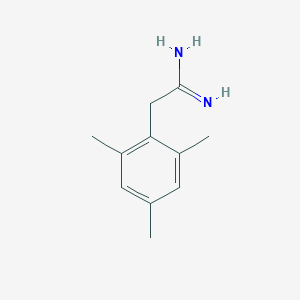
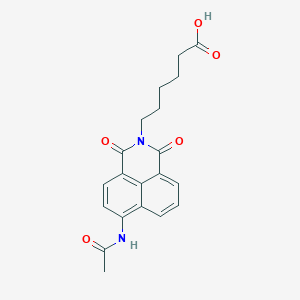
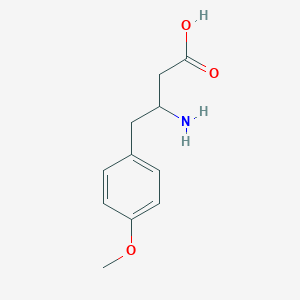
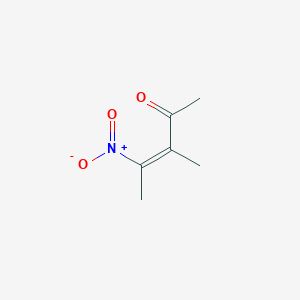
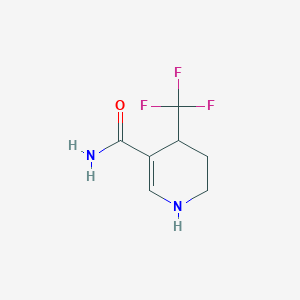
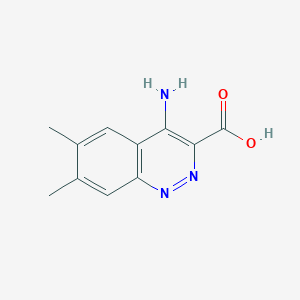
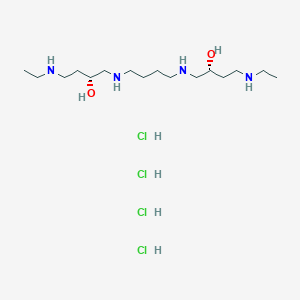
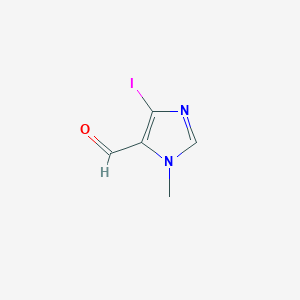
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
